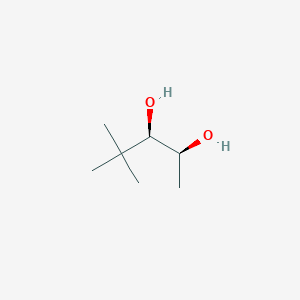

(2S,3R)-4,4-Dimethylpentane-2,3-diol

Description

Properties

CAS No. |

827608-97-9 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

(2S,3R)-4,4-dimethylpentane-2,3-diol |

InChI |

InChI=1S/C7H16O2/c1-5(8)6(9)7(2,3)4/h5-6,8-9H,1-4H3/t5-,6-/m0/s1 |

InChI Key |

FKPLZJCSXGKJNK-WDSKDSINSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C(C)(C)C)O)O |

Canonical SMILES |

CC(C(C(C)(C)C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

The following table and analysis compare (2S,3R)-4,4-Dimethylpentane-2,3-diol with ceramides, glyceryl ethers, and other structurally related compounds, emphasizing functional groups, stereochemistry, and applications.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Functional Group Diversity

- Vicinal Diol Core: Both the target compound and ceramides (e.g., Ceramide 9) share a vicinal diol motif. However, ceramides incorporate an amide-linked fatty acid chain (e.g., hexadecanoylamino group), enhancing their amphiphilic nature and biological roles in cell membranes . In contrast, the dimethyl branches in this compound reduce polarity, favoring applications in organic synthesis.

- Glyceryl Ethers : Compounds like batiolum (13) replace hydroxyl groups with ether linkages , increasing lipophilicity. This property underpins batiolum’s medical use in leukocyte production, distinct from the diol’s synthetic utility .

Stereochemical Influence

- The (2S,3R) configuration in both the target diol and Ceramide 9 creates a chiral environment critical for interactions in enantioselective reactions or biological systems. However, Ceramide 9’s long alkyl chain and amide group enable insertion into lipid bilayers, while the diol’s compact structure favors coordination in metal-catalyzed reactions.

Physicochemical Properties

- Solubility : The diol’s dimethyl groups reduce water solubility compared to ceramides, which balance hydrophilicity (diol/amide) and hydrophobicity (alkyl chain).

- Stability : Steric hindrance from dimethyl substituents in the diol may enhance resistance to oxidative degradation relative to linear-chain analogs.

Q & A

Basic Research Questions

Q. How to determine the stereochemical configuration of (2S,3R)-4,4-Dimethylpentane-2,3-diol using NMR spectroscopy?

- Methodological Answer : Employ nuclear Overhauser effect (NOE) spectroscopy or coupling constant (-value) analysis. For vicinal diols, -NMR can reveal spatial relationships between protons on adjacent stereocenters. Compare experimental data with computed chemical shifts for (2S,3R), (2R,3S), and diastereomers using density functional theory (DFT) .

Q. What chromatographic methods are effective for resolving this compound from diastereomeric mixtures?

- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose- or amylose-based columns in HPLC. Optimize mobile phases with polar modifiers (e.g., ethanol/isopropanol in hexane) to enhance resolution. Validate purity via mass spectrometry (MS) and optical rotation measurements .

Q. How does the 4,4-dimethyl group influence the compound’s solubility and reactivity in acetal formation?

- Methodological Answer : The bulky dimethyl groups increase steric hindrance, reducing reaction rates in acetal formation. Solubility in non-polar solvents (e.g., hexane) is enhanced, while polar solvents (e.g., DMSO) may require heating. Compare kinetics with analogous non-methylated diols using -NMR to track acetalization progress .

Advanced Research Questions

Q. What strategies mitigate racemization during asymmetric synthesis of this compound?

- Methodological Answer : Optimize reaction conditions (low temperature, mild bases) to preserve stereochemistry. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (e.g., ketoreductases) to enforce stereocontrol. Monitor enantiomeric excess (ee) via chiral GC or HPLC with CSPs .

Q. How to design a kinetic resolution protocol for this compound using lipase-catalyzed acylation?

- Methodological Answer : Screen lipases (e.g., CAL-B, PFL) for selective acylation of one enantiomer. Use vinyl acetate as an acyl donor in organic solvents (e.g., toluene). Track reaction progress via -NMR or chiral chromatography. Calculate selectivity factor () to optimize resolution efficiency .

Q. What in vitro assays are suitable for studying the compound’s interaction with lipid-signaling proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity to lipid-binding domains (e.g., PH domains or GPCRs). Validate specificity via competitive binding assays with structurally related diols. Pair with molecular dynamics simulations to map interaction sites .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported optical rotation values for this compound?

- Methodological Answer : Standardize measurements using a polarimeter at 589 nm (sodium D-line) and identical solvent/temperature conditions. Cross-validate with X-ray crystallography to confirm absolute configuration. Compare literature data from peer-reviewed sources (avoid vendor-reported values) .

Q. Why do catalytic hydrogenation protocols yield varying diastereomer ratios of the diol?

- Methodological Answer : Reaction conditions (pressure, catalyst type) influence stereoselectivity. Test palladium-on-carbon vs. Raney nickel under controlled hydrogen pressure. Analyze diastereomer ratios via -NMR integration or chiral chromatography. Optimize using additives (e.g., chiral amines) to bias transition states .

Tables for Key Data

* Hypothetical values included for illustrative purposes; actual data requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.